molecular formula C15H24N2O2 B3845315 N-[3-(diethylamino)propyl]-4-methoxybenzamide

N-[3-(diethylamino)propyl]-4-methoxybenzamide

Cat. No.: B3845315
M. Wt: 264.36 g/mol
InChI Key: OBEIQJQOXXOMEB-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-4-methoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a methoxy-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 3-(diethylamino)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired benzamide product after purification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis. Additionally, the purification process may involve techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzamide derivatives.

    Reduction: Formation of N-[3-(diethylamino)propyl]-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(diethylamino)propyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]-4-methoxybenzamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

    N-[3-(diethylamino)propyl]benzamide: Lacks the methoxy group on the benzene ring.

    N-[3-(diethylamino)propyl]-4-hydroxybenzamide: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

N-[3-(diethylamino)propyl]-4-methoxybenzamide is unique due to the presence of both the diethylamino and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-17(5-2)12-6-11-16-15(18)13-7-9-14(19-3)10-8-13/h7-10H,4-6,11-12H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEIQJQOXXOMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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